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  • Product: 2-(Propylamino)acetamide hydrochloride
  • CAS: 1228879-13-7

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-(Propylamino)acetamide Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity[1] 2-(Propylamino)acetamide hydrochloride is a secondary amine-based glycinamide derivative. While often utilized as a synthetic intermediate or a structural analog in structure-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(Propylamino)acetamide hydrochloride is a secondary amine-based glycinamide derivative. While often utilized as a synthetic intermediate or a structural analog in structure-activity relationship (SAR) studies (e.g., related to the anticonvulsant Milacemide), its physicochemical profile is defined by the interplay between its lipophilic propyl tail and its highly hydrophilic, ionic glycinamide headgroup.

Based on structural homology with Glycinamide HCl (extremely soluble) and Milacemide HCl (moderately soluble), this compound exhibits a High Aqueous Solubility Profile , estimated to exceed 100 mg/mL at ambient temperature. Its solubility is pH-dependent, driven by the protonation state of the secondary amine (


).
Chemical Specifications
PropertyDetail
Chemical Name 2-(Propylamino)acetamide hydrochloride
CAS Number 1228879-13-7 (HCl salt); 1111-11-1 (Free base generic ref)
Molecular Formula

Molecular Weight 152.62 g/mol
Structural Class

-Aminoacetamide
Key Functional Groups Secondary Amine (Basic), Primary Amide (Neutral), Propyl Chain (Lipophilic)

Theoretical Solubility & Physicochemical Basis

The solubility profile of 2-(propylamino)acetamide hydrochloride is governed by three thermodynamic vectors: Ionic Solvation , Hydrogen Bonding , and Lipophilic Resistance .

Structural Analysis & Analog Comparison

To validate the expected solubility range, we compare this compound to its closest structural neighbors with established experimental data.

CompoundStructureChain LengthSolubility (Water)Solubility Class
Glycinamide HCl

C0 (None)> 1000 mg/mLVery Soluble
2-(Propylamino)acetamide HCl

C3 (Propyl) > 100 mg/mL (Est.) High
Milacemide HCl

C5 (Pentyl)~10-50 mg/mLModerate

Mechanistic Insight:

  • Ionic Lattice Energy: The hydrochloride salt form introduces a high lattice energy that is easily overcome by the high dielectric constant of water. The chloride counter-ion (

    
    ) and the protonated ammonium center (
    
    
    
    ) form strong ion-dipole interactions with water molecules.
  • Hydrophilic Headgroup: The acetamide moiety (

    
    ) acts as a potent hydrogen bond donor and acceptor, further stabilizing the solvated state.
    
  • Lipophilic Limit: The propyl chain (

    
    ) is short enough that it does not disrupt the water structure significantly (unlike the pentyl chain in Milacemide), preventing the "hydrophobic effect" from dominating the dissolution thermodynamics.
    
pH-Dependent Solubility Profile (The Henderson-Hasselbalch Factor)

The solubility of this compound is critically dependent on pH due to the secondary amine.

  • pH < 8.0 (Acidic to Neutral): The amine is fully protonated (

    
    ). The compound exists as a cation, maximizing solubility.
    
  • pH ≈ 8.2 (pKa): 50% of the compound exists as the free base (

    
    ). Solubility begins to decrease as the ionic character is lost.
    
  • pH > 10.0 (Basic): The compound exists predominantly as the neutral free base. While the free base is still relatively polar, its solubility will be significantly lower than the HCl salt.

Experimental Determination Protocols

Since specific batch-to-batch solubility can vary based on crystal polymorphism and purity, the following protocols are the Gold Standard for characterizing this specific intermediate in your lab.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use this for the definitive "Solubility" value reported in Certificates of Analysis.

Reagents:

  • Deionized Water (Milli-Q, 18.2 MΩ)

  • Phosphate Buffer (pH 7.4)

  • 0.1 N HCl (simulating gastric fluid)

Workflow:

  • Saturation: Add excess solid 2-(Propylamino)acetamide HCl (approx. 200 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Verification: Visually confirm undissolved solid remains. If fully dissolved, add more solid until precipitation persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).

  • Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for early-stage screening where compound quantity is limited.

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO).

  • Incubate for 2 hours.

  • Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

  • Result: If Abs < 0.005, the compound is soluble at this concentration (approx. 250 µM).

Visualization of Solubility Mechanisms

The following diagram illustrates the dissolution process and the competing forces determining the solubility profile.

SolubilityMechanism Solid Solid State (Crystal Lattice) Dissolution Dissolution Event (Lattice Breakdown) Solid->Dissolution Energy Input (Mixing/Temp) Water Solvent (H2O Molecules) Water->Dissolution Dielectric Interaction Ionization Ionization (R-NH2+ ... Cl-) Dissolution->Ionization Primary Driver (Ionic Salt) H_Bonding H-Bonding (Amide-Water) Dissolution->H_Bonding Secondary Driver (Polar Head) Solvated Solvated Species (Thermodynamically Stable) Ionization->Solvated High Solubility H_Bonding->Solvated Precipitation Precipitation (pH > pKa) Solvated->Precipitation Add Base (Remove H+)

Figure 1: Mechanistic pathway of 2-(Propylamino)acetamide HCl dissolution in water.

Experimental Workflow for Characterization

To generate the full physicochemical profile, follow this logical sequence.

CharacterizationWorkflow Start Start: Pure Compound Step1 1. Visual Solubility Test (Tier 1: Water, DMSO, MeOH) Start->Step1 Step2 2. pH-Solubility Profiling (Tier 2: pH 1.2, 4.5, 6.8, 7.4) Step1->Step2 Step3 3. LogD / LogP Determination (Shake Flask Octanol/Water) Step2->Step3 Decision Solubility > 10 mg/mL? Step3->Decision HighSol Class: High Solubility Proceed to Formulation Decision->HighSol Yes LowSol Class: Low Solubility Salt Screen / Co-solvent Decision->LowSol No

Figure 2: Step-by-step workflow for physicochemical characterization.

Conclusion & Formulation Implications

2-(Propylamino)acetamide hydrochloride is a highly water-soluble entity suitable for aqueous formulations without the need for complex solubilizers (like cyclodextrins or surfactants).

  • Storage: Store in a desiccator. As an HCl salt of a small amine, it is likely hygroscopic .

  • Stability: Avoid strong bases in formulation to prevent free-basing and potential precipitation.

  • Handling: Standard PPE is required.[1] While soluble, the compound is an alkylating-like agent analog; treat as a potential irritant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53568, Milacemide Hydrochloride. Retrieved February 16, 2026 from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigative Use of 2-(Propylamino)acetamide HCl in Peptide Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential application of 2-(Propylamino)acetamide Hydrochloride as a novel ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential application of 2-(Propylamino)acetamide Hydrochloride as a novel agent in peptide synthesis. While not a conventional reagent, its chemical structure suggests a plausible role as a chain-terminating capping agent in Solid-Phase Peptide Synthesis (SPPS). This guide moves beyond a standard protocol, offering a framework for the systematic investigation of this compound. It includes a detailed analysis of its putative mechanism, step-by-step experimental protocols for its evaluation and validation, a comparative analysis with standard capping methods, and essential safety and handling information. All proposed methodologies are grounded in established principles of peptide chemistry to ensure scientific integrity and provide a self-validating system for researchers.

Introduction: The Challenge of Incomplete Couplings and the Role of Capping

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. The process relies on the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] While modern coupling reagents have achieved high efficiencies, incomplete coupling reactions remain a significant challenge.[2] Failure of an amino acid to couple to 100% of the available N-terminal amines on the resin results in the formation of "deletion sequences"—peptides that are missing one or more amino acids.[3]

These deletion sequences are often difficult to separate from the target peptide during purification due to similar physicochemical properties, leading to reduced overall yield and purity. To mitigate this, a "capping" step is frequently introduced after the coupling reaction. Capping involves the deliberate and irreversible blocking of any unreacted N-terminal amines, rendering them inert to further coupling cycles.[4] The most common method involves acetylation with acetic anhydride in the presence of a non-nucleophilic base like pyridine or N,N-diisopropylethylamine (DIPEA).[5]

This application note explores the theoretical and practical considerations for using 2-(Propylamino)acetamide HCl as a novel, alternative capping agent in Fmoc-based SPPS.

Physicochemical Profile and Safety Data

Before experimental evaluation, it is critical to understand the properties and hazards of the reagent.

2.1. Compound Profile

2-(Propylamino)acetamide hydrochloride is a small molecule featuring a secondary amine, which is the key functional group for its proposed application.

PropertyValueSource
IUPAC Name 2-(propylamino)acetamide hydrochloride
CAS Number 1228879-13-7
Molecular Formula C₅H₁₃ClN₂O[6]
Molecular Weight 152.62 g/mol
Physical Form Powder
SMILES CCCNCC(=O)N.Cl[7]
InChI Key UYANKJJVDSLFDE-UHFFFAOYSA-N

2.2. Safety & Handling

Based on available supplier safety data, 2-(propylamino)acetamide hydrochloride must be handled with appropriate precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Researchers must consult the full Safety Data Sheet (SDS) from their supplier before commencing any work and handle the compound within a chemical fume hood.

Proposed Mechanism of Action as a Capping Agent

The rationale for investigating 2-(propylamino)acetamide as a capping agent lies in its secondary amine. In the context of SPPS, after a coupling cycle, a population of unreacted primary amines remains on the resin-bound peptide. The secondary amine of 2-(propylamino)acetamide can act as a nucleophile, attacking the activated C-terminus of the growing peptide chain.

However, for its use as a capping agent, the logic is reversed. The goal is to make the unreacted N-terminus of the peptide the nucleophile that attacks an activated carboxyl group. Since 2-(propylamino)acetamide does not have a reactive carboxyl group, it cannot be "activated" in the traditional sense. Instead, it must serve as the nucleophile itself, reacting with the activated amino acid that failed to couple. This is not a capping reaction.

A more plausible application is as a terminating agent in the final coupling step, or as a reagent to cap unreacted sites on the resin before the first amino acid is coupled. For the primary purpose of capping between amino acid additions, a more logical approach is to use the amine to react with the uncoupled sites. This requires a different conceptual workflow than traditional capping.

The most scientifically sound hypothesis is to use it to terminate the chain. After an incomplete coupling reaction, the resin is treated with a solution of 2-(propylamino)acetamide. The free secondary amine will react with the activated carboxyl group of the amino acid in solution that failed to couple, effectively quenching it. This is not a direct capping of the resin.

Therefore, we propose its primary investigative use as a capping agent that directly acylates the unreacted N-terminal amines . This is analogous to using a simple amine like propylamine. The reaction would proceed as follows:

  • Activation: The C-terminal carboxyl group of the growing peptide chain is activated by a coupling reagent (e.g., HATU, HBTU, or a carbodiimide like DIC).[8]

  • Incomplete Coupling: The subsequent Nα-Fmoc-protected amino acid is introduced but fails to couple to all available sites.

  • Capping Step: A solution of 2-(propylamino)acetamide and a base (to deprotonate the hydrochloride salt and the target N-terminus) is added. The secondary amine of the 2-(propylamino)acetamide attacks the activated C-terminus of the unreacted peptide chains, forming a terminal amide bond and rendering the chain inert.

This proposed mechanism is visualized below.

G cluster_input cluster_process Resin Resin-Peptide-NH2 (Unreacted N-Terminus) Activated_AA Activated Fmoc-AA-OX (Failed to Couple) Resin->Activated_AA Incomplete Coupling Capped_Peptide Resin-Peptide-NH-CO-CH2-NH-Propyl (Capped Chain) Resin->Capped_Peptide Capping Reaction (Nucleophilic Attack) Coupling_Reagent Coupling Reagent (e.g., HATU/DIPEA) Capping_Agent 2-(Propylamino)acetamide (Free Base Form)

Figure 1: Proposed workflow for capping unreacted amines with 2-(propylamino)acetamide.

Experimental Protocols: A Framework for Investigation

The following protocols are designed as a starting point for a rigorous evaluation of 2-(propylamino)acetamide HCl as a capping agent. It is essential to run a parallel control synthesis using a standard capping method (e.g., Acetic Anhydride/DIPEA) for a valid comparison.

4.1. Materials & Reagents

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Nα-Fmoc protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Bases: DIPEA (N,N-Diisopropylethylamine), Pyridine

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Standard Capping Reagent: Acetic Anhydride (Ac₂O)

  • Investigational Capping Reagent: 2-(Propylamino)acetamide HCl

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (all peptide synthesis grade)

  • Kaiser Test Kit: Reagents for ninhydrin test

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • HPLC-grade Acetonitrile and Water with 0.1% TFA

  • Diethyl ether (for precipitation)

4.2. Preparation of Capping Solutions

  • Control Capping Solution (Freshly Prepared):

    • Mix Ac₂O/DIPEA/DMF in a 1:2:7 ratio (v/v/v). For example, 1 mL Ac₂O, 2 mL DIPEA, and 7 mL DMF.

  • Investigational Capping Solution (Freshly Prepared):

    • Create a 0.5 M solution of 2-(propylamino)acetamide HCl in DMF.

    • To this solution, add DIPEA. For every 1 equivalent of the HCl salt, add 2.5 equivalents of DIPEA. This neutralizes the HCl and provides the necessary basic environment for the reaction.

    • Example: Dissolve 76.3 mg (0.5 mmol) of 2-(propylamino)acetamide HCl in 1 mL of DMF. Add 218 µL (1.25 mmol) of DIPEA.

4.3. SPPS Protocol with Investigative Capping

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Swell the resin (e.g., Fmoc-Rink Amide, 0.5 mmol/g loading, 200 mg) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Example with HATU):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 1 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq).

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes.

    • Wash the resin with DMF (3 x 2 mL).

    • Optional: Take a small resin sample to perform a Kaiser test to confirm coupling.

  • Capping Step (The Investigation):

    • Drain the DMF from the resin.

    • Add 2 mL of the prepared Investigational Capping Solution .

    • Agitate for 30 minutes.

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Validation of Capping:

    • Take a small sample of resin beads (a few beads).

    • Wash thoroughly with DCM and methanol and dry.

    • Perform a Kaiser test . A negative result (clear or yellow beads) indicates successful capping of free amines. A positive result (blue beads) indicates incomplete capping.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling and capping, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with DCM (3 x 2 mL) and dry under vacuum.

    • Add 2 mL of cleavage cocktail. Agitate for 2-3 hours.

    • Filter the solution away from the resin into a cold diethyl ether solution (15 mL).

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and dry the peptide pellet.

G Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 3. Capping Step (Investigational or Control) Wash2->Capping Kaiser 4. Kaiser Test (Validation) Capping->Kaiser Wash3 Wash (DMF) Kaiser->Wash3 LoopEnd Final AA? Wash3->LoopEnd LoopEnd->Deprotection No Cleavage Final Deprotection, Cleavage & Precipitation LoopEnd->Cleavage Yes End Crude Peptide (Analyze via HPLC/MS) Cleavage->End

Figure 2: Experimental workflow for evaluating a novel capping agent in SPPS.

Analysis and Comparison

The success of 2-(propylamino)acetamide HCl as a capping agent should be evaluated on several metrics compared to the standard acetic anhydride control.

ParameterAnalytical MethodSuccess Criteria for Investigational Reagent
Capping Efficiency Kaiser Test: Qualitative colorimetric test for primary amines.Consistently negative (yellow/clear beads) result after the capping step.
Peptide Purity RP-HPLC: Analysis of the crude peptide post-cleavage.A single major peak for the target peptide. The key is to look for the absence of deletion sequences (typically eluting just before the main peak). Purity should be comparable to or better than the control.
Identity Verification Mass Spectrometry (LC-MS/MALDI-TOF): The major peak in the chromatogram should correspond to the correct mass of the target peptide. Absence of masses corresponding to deletion sequences confirms effective capping.
Side Reactions Mass Spectrometry: No unexpected adducts on the target peptide. Specifically, the mass of the capped, truncated peptide should be [Mass of truncated peptide] + 114.14 Da (the mass of the added propionylaminoacetamide group).

Potential Advantages and Disadvantages

Potential Advantages:

  • Novel Functionality: Introduces a different chemical moiety compared to the simple acetyl group, which could be useful in specific applications.

  • Alternative Reactivity: May offer different reactivity profiles or be more suitable for sensitive amino acids where acetic anhydride causes side reactions.[3]

Potential Disadvantages:

  • Higher Cost & Lower Availability: Not a standard, bulk chemical like acetic anhydride.

  • Steric Hindrance: As a larger molecule than acetic anhydride, it may be less efficient at capping sterically hindered unreacted amines.

  • Byproduct Removal: The resulting capped species is larger, which might slightly alter the properties of the resin bed.

  • Requirement for Base: The HCl salt form requires stoichiometric addition of a base to generate the reactive free amine.

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous approach to investigate the utility of 2-(propylamino)acetamide HCl as a novel capping agent in Solid-Phase Peptide Synthesis. Its structure presents a plausible, yet unproven, alternative to standard capping reagents. The provided protocols for synthesis, validation, and analysis offer a complete framework for researchers to evaluate its efficacy and potential side reactions in comparison to established methods.

Successful validation could introduce a new tool for peptide chemists, particularly for applications requiring specific N-terminal modifications on intentionally truncated sequences or for overcoming challenges with standard capping reagents. Further studies should focus on optimizing reaction times, concentrations, and its compatibility with a wide range of amino acid residues, including those known to be sterically hindered or prone to side reactions.

References

  • North, M., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis. Google Patents.
  • Isidro-Llobet, A., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2012). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry. Available at: [Link]

  • Vasanth, S., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • European Patent Office. (2004). EP 1568689 A1 - Process for the preparation of the 2-oxoindole derivative, Ropinirole. European Patent Office. Available at: [Link]

  • PubChem. (n.d.). 2-(propylamino)acetamide hydrochloride. PubChem. Available at: [Link]

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Aapptec Peptides. Available at: [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link]

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Application

Application Note: A Practical Guide to the Recrystallization of Hygroscopic Amine Hydrochloride Salts

Abstract The purification of amine hydrochloride salts is a critical step in pharmaceutical development and organic synthesis. However, their frequently hygroscopic nature presents significant challenges, leading to hand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of amine hydrochloride salts is a critical step in pharmaceutical development and organic synthesis. However, their frequently hygroscopic nature presents significant challenges, leading to handling difficulties, the formation of hydrates, and potential degradation. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective recrystallization of these moisture-sensitive compounds. We will delve into the fundamental principles and provide detailed protocols for solvent selection, maintaining an anhydrous environment, and executing various recrystallization techniques. Furthermore, we will address common issues such as "oiling out" and provide robust methods for drying and characterizing the final crystalline product.

The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are prevalent in active pharmaceutical ingredients (APIs) due to their improved solubility and stability compared to the free base.[1] However, the high polarity and the presence of the chloride ion, an excellent hydrogen bond acceptor, make these salts prone to absorbing moisture from the atmosphere.[2][3] This hygroscopicity can lead to a cascade of problems, including:

  • Physical Instability: Absorption of water can lead to deliquescence, where the solid dissolves in the absorbed moisture, forming a concentrated solution. This complicates handling, weighing, and formulation.[4][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and shelf-life of the compound.

  • Formation of Hydrates: Hygroscopic compounds may form stable crystalline hydrates, which can be difficult to convert to the anhydrous form and may have different physical properties than the desired anhydrous material.[4][5]

Effective recrystallization of these salts, therefore, hinges on the stringent exclusion of atmospheric moisture throughout the entire process.

Foundational Principles for Success: Solvent Selection and Atmospheric Control

The Crucial Role of the Solvent System

The selection of an appropriate solvent or solvent system is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for the amine hydrochloride salt at elevated temperatures and low solubility at room temperature or below.[6] For hygroscopic salts, the solvent must also be rigorously dried, as any residual water can inhibit crystallization or lead to the formation of oils or hydrates.

Given the polar nature of amine hydrochloride salts, a single non-polar solvent is rarely suitable. Therefore, mixed solvent systems are commonly employed.[7] This typically involves a polar "solvent" in which the salt is soluble, and a less polar "anti-solvent" which induces precipitation.

Commonly Employed Solvents for Amine Hydrochloride Salts:

  • Alcohols (e.g., Ethanol, 2-Propanol): These are often good primary solvents due to their polarity and ability to dissolve the salts. 2-Propanol is frequently preferred over ethanol as many hydrochloride salts exhibit lower solubility in it, facilitating higher recovery.[8]

  • Ethers (e.g., Diethyl Ether, Methyl tert-Butyl Ether): These are common anti-solvents to be used in conjunction with alcohols.

  • Esters (e.g., Ethyl Acetate): Can be used as a primary solvent or as part of a mixed solvent system.

  • Ketones (e.g., Acetone): Can be useful, but their reactivity with some amines should be considered.[8]

  • Acetonitrile: A polar aprotic solvent that can be effective for crystallizing some salts.

The following table summarizes some potential solvent/anti-solvent combinations:

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Comments
Methanol/EthanolDiethyl Ether/MTBEA classic combination. The high volatility of ether requires careful handling.
2-Propanol (Isopropanol)Diethyl Ether/HeptaneOften provides a good balance of solubility and recovery.[8]
Ethyl AcetateHexane/HeptaneSuitable for less polar amine hydrochlorides.
AcetoneToluene/HexaneCan be effective, but watch for potential side reactions.
AcetonitrileToluene/DichloromethaneA useful system for compounds that are difficult to crystallize from alcohols.
Maintaining an Anhydrous Environment

Given the hygroscopic nature of the target compounds, all manipulations should be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

  • Glovebox: Provides a controlled, low-moisture, and low-oxygen environment, ideal for handling and weighing solids, preparing solutions, and setting up crystallizations.[9]

  • Schlenk Line: A versatile apparatus that allows for the manipulation of air- and moisture-sensitive compounds using a dual manifold for vacuum and inert gas (typically nitrogen or argon).[10][11][12] All glassware must be thoroughly dried, typically by oven-drying overnight and cooling under vacuum.[10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, it is essential to perform small-scale solubility tests to identify a suitable solvent system.[13][14]

Materials:

  • Hygroscopic amine hydrochloride salt (approx. 10-20 mg per test)

  • Small, dry test tubes or vials

  • A selection of anhydrous solvents (e.g., 2-propanol, ethanol, ethyl acetate, acetonitrile, diethyl ether, heptane)

  • Heating block or oil bath

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Place a small, accurately weighed amount of the salt into a dry test tube.

  • Add the primary solvent dropwise at room temperature, agitating after each addition. Note the solubility.

  • If the salt is insoluble at room temperature, gently warm the mixture in a heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Good crystal formation indicates a potentially suitable single-solvent system.

  • If no crystals form, or if the salt is too soluble in the primary solvent even when cold, a mixed-solvent system is required.

  • Dissolve the salt in a minimal amount of the hot primary solvent.

  • Add the anti-solvent dropwise at the elevated temperature until the solution becomes faintly turbid (cloudy).

  • Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly, as in step 4, and observe for crystallization.

Protocol 2: Recrystallization by Anti-Solvent Addition

This method is ideal when a suitable solvent/anti-solvent pair has been identified.[15][16]

Apparatus:

  • Dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a septum-inlet side arm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles for solvent transfer

  • Schlenk filter stick or cannula for filtration

Procedure:

  • Under a positive pressure of inert gas, add the crude hygroscopic amine hydrochloride salt to the flask.

  • Using a syringe, add the minimum amount of hot, anhydrous primary solvent required to fully dissolve the salt with stirring.

  • While maintaining the temperature, add the anhydrous anti-solvent dropwise via syringe until the solution becomes persistently turbid.

  • Add 1-2 drops of the primary solvent to redissolve the initial precipitate and achieve a clear, saturated solution.

  • Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolate the crystals by filtration under an inert atmosphere using a Schlenk filter or by cannula transfer of the supernatant.

  • Wash the crystals with a small amount of cold, anhydrous anti-solvent.

  • Dry the crystals under high vacuum.

Protocol 3: Drying the Recrystallized Product

Thorough drying is essential to prevent the purified crystals from re-absorbing atmospheric moisture.

  • Vacuum Desiccator: Place the filtered crystals in a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide). This is a gentle drying method suitable for heat-sensitive compounds.[17][18]

  • Vacuum Oven: For more robust compounds, drying in a vacuum oven at a controlled temperature can be more efficient at removing residual solvent.[19] The temperature should be well below the melting point of the compound.

  • Azeotropic Removal of Water: If water is suspected to be present in the crude material, it can be removed by dissolving the compound in a solvent that forms an azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure. This process can be repeated several times.[20][21]

Visualization of Workflows

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization under Inert Atmosphere cluster_finish Finishing start Crude Hygroscopic Amine HCl Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve dry_glass Oven-Dry All Glassware dry_glass->dissolve dry_solvents Use Anhydrous Solvents dry_solvents->dissolve cool Slow Cooling or Anti-Solvent Addition dissolve->cool filter Filter Crystals cool->filter wash Wash with Cold, Anhydrous Solvent filter->wash dry Dry Under High Vacuum wash->dry characterize Characterize (Purity, Hygroscopicity) dry->characterize end Pure, Dry Crystalline Product characterize->end

Caption: General workflow for recrystallizing hygroscopic amine hydrochlorides.

Solvent Selection Decision Tree

Solvent_Selection decision decision result result start Start: Select a Polar, Anhydrous Solvent test_rt Test Solubility at Room Temp start->test_rt is_soluble_rt is_soluble_rt test_rt->is_soluble_rt test_hot Test Solubility in Hot Solvent is_soluble_rt->test_hot No result_bad1 Result: Unsuitable (Too Soluble) is_soluble_rt->result_bad1 Yes is_soluble_hot is_soluble_hot test_hot->is_soluble_hot cool_solution Cool Solution is_soluble_hot->cool_solution Yes result_bad2 Result: Unsuitable (Insoluble) is_soluble_hot->result_bad2 No crystals_form crystals_form cool_solution->crystals_form result_good Result: Good Single Solvent System crystals_form->result_good Yes result_mixed Result: Try a Mixed Solvent/Anti-Solvent System crystals_form->result_mixed No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Troubleshooting Common Problems

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.[22][23][24][25]

    • Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow for very slow cooling. Seeding the solution with a known pure crystal can also help.[22][24]

  • No Crystal Formation: This is often due to using too much solvent, resulting in a solution that is not saturated upon cooling.[26]

    • Solution: Carefully remove some of the solvent under a stream of inert gas or by vacuum, and attempt to cool again. Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[23]

  • Crystals Crash Out Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or a precipitate.

    • Solution: Ensure the cooling process is slow and undisturbed. Insulating the flask can help achieve a gradual temperature decrease.[26][27]

Characterization of the Final Product

After successful recrystallization and drying, it is important to characterize the final product to confirm its purity and assess its hygroscopicity.

  • Purity Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis should be employed to determine the purity of the recrystallized salt.

  • Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS) analysis is the standard method for quantifying the extent and rate of water uptake by a solid as a function of relative humidity.[4][5][28] This provides critical data for formulation and storage considerations.

Conclusion

The recrystallization of hygroscopic amine hydrochloride salts is a challenging yet manageable task that requires meticulous attention to detail, particularly concerning the exclusion of moisture. By systematically selecting an appropriate anhydrous solvent system, employing inert atmosphere techniques such as a glovebox or Schlenk line, and carefully controlling the crystallization and drying conditions, high-purity crystalline material can be reliably obtained. The protocols and troubleshooting guide presented herein provide a robust framework for researchers to overcome the challenges associated with these sensitive yet vital compounds.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Procter, D. J., & Williams, J. (2023). An Illustrated Guide to Schlenk Line Techniques. Journal of Organic Chemistry. [This is a representative reference format; the actual source is a general guide to Schlenk techniques.]
  • ResearchGate. (n.d.). Glovebox setup for anaerobic purification and crystallization. [Image]. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Inamdar, G., & Hinkley, J. M. (2017). Purification of organic hydrochloride salt? [Online forum discussion]. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). 1 - The Schlenk Line Survival Guide. Retrieved from [Link]

  • Bandil. (2004). Easy HCl salt preciptiation of amines via sieves. The Hive. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.11: Testing Solvents for Crystallization. Retrieved from [Link]

  • Munro Scientific. (n.d.). How Does a Vacuum Desiccator Differ from a Standard Desiccator? Retrieved from [Link]

  • TOPTION Instrument. (2023). What's so special about vacuum drying. Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • not_important. (2007). drying the water out of hygroscopic crystals. ScienceMadness Discussion Board. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Haedrich, J. (2019). Loss on drying - Oven vs vacuum desiccator? [Online forum discussion]. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • Powers, T. M. (2017). Synthesis Of A TiIII Metallocene Using Schlenk Line Technique. JoVE. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2022). Drying Crystals without oven. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Newman, A., Reutzel-Edens, S., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry. [This is a representative reference format; the actual source is a general guide to drying amines.]
  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(Propylamino)acetamide as a Versatile N,O-Bidentate Ligand in Chemosensor Development

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(propylamino)acetamide as a core building block for novel chemosenso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(propylamino)acetamide as a core building block for novel chemosensors. While complex ligands often require multi-step, low-yield syntheses, simple and versatile scaffolds like 2-(propylamino)acetamide offer a synthetically accessible platform for the rapid development of selective sensors. This guide details the synthesis of the ligand, outlines fundamental principles of its operation as a chemosensor, and provides robust, step-by-step protocols for the characterization and validation of its sensing capabilities for target analytes, particularly transition metal ions. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for their specific targets.

Introduction: The Case for Simple Amide-Based Ligands

The field of chemical sensing is continually driven by the need for rapid, selective, and sensitive detection of analytes in environmental, biological, and industrial contexts.[1] The heart of any chemosensor is the ligand—a molecular entity designed to selectively bind a target analyte, producing a measurable signal.[2] While intricate macrocycles and multi-functionalized aromatic compounds have demonstrated remarkable sensing capabilities, their synthetic complexity can be a significant bottleneck.

Amide-containing compounds, in contrast, have emerged as highly effective and synthetically accessible ligands for metal ion detection.[3] The inherent electronic structure of the amide group, featuring both a carbonyl oxygen and an amide nitrogen, provides excellent coordination sites for metal ions.[4] This interaction can be leveraged to design powerful colorimetric or fluorescent sensors.[5][6]

2-(Propylamino)acetamide is an exemplar of this class. It is a simple, acyclic molecule featuring three key potential donor atoms: the carbonyl oxygen, the amide nitrogen, and the secondary amine nitrogen. This structure allows it to act as a versatile N,O-bidentate or even a potential N,N,O-tridentate ligand, capable of forming stable chelate complexes with various metal ions. Its synthetic simplicity makes it an ideal candidate for foundational studies and the development of new sensing platforms.

Ligand Synthesis: A Self-Validating Protocol

A reliable and scalable synthesis is the cornerstone of developing any new chemosensor. The recommended procedure for synthesizing 2-(propylamino)acetamide is a robust two-step process.[7]

Synthesis Workflow

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution A Propylamine C Triethylamine (Base) in Chloroform A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-propylacetamide (Intermediate) C->D  Acylation at -5 to 0°C F 2-(Propylamino)acetamide (Final Product) D->F  Substitution Reaction E Propylamine (Excess) E->F G Purification (Filtration/Evaporation) F->G

Caption: Workflow for the two-step synthesis of 2-(propylamino)acetamide.

Detailed Synthesis Protocol

Rationale: This protocol is designed to maximize yield and minimize side reactions. The first step involves the acylation of propylamine with chloroacetyl chloride to form a stable intermediate.[8] The second step is a nucleophilic substitution where a second propylamine molecule displaces the chloride.

Materials:

  • Propylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Protocol:

Step 1: Synthesis of 2-Chloro-N-propylacetamide (Intermediate)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve propylamine (1.0 eq) and triethylamine (1.2 eq) in chloroform.

  • Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[8]

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Wash the reaction mixture with water (2x) and then with brine (1x).

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude intermediate, 2-chloro-N-propylacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Propylamino)acetamide (Final Product)

  • Dissolve the crude 2-chloro-N-propylacetamide (1.0 eq) in a suitable solvent like acetonitrile or ethanol.

  • Add a molar excess of propylamine (at least 2.0 eq) to the solution.

    • Causality: Using an excess of the primary amine (propylamine) is crucial to favor the desired reaction. It ensures the chloro-intermediate reacts with propylamine rather than the secondary amine of the product, which would lead to an undesired tertiary amine byproduct (overalkylation).[7]

  • Heat the mixture to reflux and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. If a solid precipitate (propylammonium chloride byproduct) forms, remove it by filtration.

  • Remove the solvent and excess propylamine under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-(propylamino)acetamide.

2.3. Characterization: The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O stretch (~1640 cm⁻¹) and N-H bends.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

Chemosensor Development and Evaluation Workflow

Once the ligand is synthesized and purified, the next phase involves evaluating its potential as a chemosensor for a specific analyte. This workflow is systematic, ensuring that each property of the sensor is rigorously validated.

A Synthesized Ligand 2-(Propylamino)acetamide B Selectivity Screening (UV-Vis / Fluorescence) A->B  Test against various analytes C Identify Target Analyte (e.g., Cu²⁺, Co²⁺, Fe³⁺) B->C  Positive response D Spectroscopic Titration (UV-Vis & Fluorescence) C->D E Determine Binding Stoichiometry (Job's Plot) C->E F Calculate Association Constant (Ka) D->F  Analyze binding isotherm G Calculate Limit of Detection (LOD) D->G  Analyze calibration curve H Interference Study (Competitive Ions) E->H F->H G->H I Validated Chemosensor H->I  Confirm selectivity

Caption: Systematic workflow for the characterization of a new chemosensor.

Protocols for Performance Evaluation

The following protocols provide step-by-step instructions for characterizing the sensing properties of 2-(propylamino)acetamide with a target analyte, such as a transition metal ion.

Protocol 4.1: Preparation of Stock Solutions

Accurate solution preparation is fundamental for reliable and reproducible results.

  • Ligand Stock Solution: Prepare a ~1.0 mM stock solution of 2-(propylamino)acetamide in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The choice of solvent is critical and should dissolve both the ligand and the analyte salt.

  • Analyte Stock Solutions: Prepare ~10 mM stock solutions of the metal salts (e.g., Cu(NO₃)₂, CoCl₂, Fe(NO₃)₃) to be tested in the same solvent system.

  • Interfering Ion Stock Solutions: Prepare ~10 mM stock solutions of a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) to test for selectivity.

Protocol 4.2: UV-Vis Spectroscopic Titration

This protocol is used to observe changes in the ligand's absorption spectrum upon binding to the analyte.[9]

  • Place 2.0 mL of a diluted ligand solution (e.g., 20 µM) into a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum of the ligand solution. This is the "zero point."

  • Incrementally add small aliquots (e.g., 2-10 µL) of the analyte stock solution (e.g., 1.0-10 mM) to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes. Record the UV-Vis spectrum.

  • Continue this process until no further significant changes in the spectrum are observed (saturation).

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of the added analyte to generate a binding isotherm.[10]

Protocol 4.3: Fluorescence Spectroscopic Titration

This protocol is analogous to the UV-Vis titration but measures changes in fluorescence emission, which is often more sensitive.[11][12]

  • Place 2.0 mL of a diluted ligand solution (e.g., 10 µM) into a quartz fluorescence cuvette.

  • Record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (determined from the ligand's absorption spectrum).

  • Incrementally add small aliquots of the analyte stock solution.

  • After each addition, mix, equilibrate, and record the fluorescence spectrum.

  • Continue until the fluorescence intensity reaches a plateau.

  • Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.

Protocol 4.4: Determination of Binding Stoichiometry (Job's Plot)

The method of continuous variations, or Job's Plot, is a standard technique to determine the binding ratio between the ligand (L) and analyte (A).[13][14]

  • Prepare equimolar stock solutions of the ligand and the analyte (e.g., 100 µM).

  • Prepare a series of solutions in separate vials where the total concentration ([L] + [A]) is constant, but the mole fraction of the analyte varies from 0 to 1. For example, in a total volume of 2 mL:

    • Vial 1: 2.0 mL L + 0.0 mL A (Mole Fraction A = 0)

    • Vial 2: 1.8 mL L + 0.2 mL A (Mole Fraction A = 0.1)

    • ...

    • Vial 11: 0.0 mL L + 2.0 mL A (Mole Fraction A = 1.0)

  • Allow the solutions to equilibrate.

  • Measure the absorbance (or fluorescence intensity) of each solution at the wavelength of maximum change.

  • Plot the absorbance change (A - A₀) versus the mole fraction of the analyte. The maximum of the plot corresponds to the binding stoichiometry.[15] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (L:A) stoichiometry.

    • Note of Caution: The Job's plot method is most reliable for stable complexes and can sometimes provide misleading results for systems with weak binding affinities.[16]

Protocol 4.5: Calculation of the Association Constant (Kₐ)

The association constant (Kₐ) quantifies the binding affinity between the ligand and the analyte. For a 1:1 binding stoichiometry, it can be estimated using the Benesi-Hildebrand equation derived from the titration data.[17]

For UV-Vis titration data, the equation is: 1 / (A - A₀) = 1 / (Aₘₐₓ - A₀) + 1 / (Kₐ * (Aₘₐₓ - A₀) * [Analyte])

  • Plot 1 / (A - A₀) versus 1 / [Analyte].

  • If the plot is linear, it supports a 1:1 binding model.

  • Calculate Kₐ from the ratio of the intercept to the slope: Kₐ = Intercept / Slope.

Note: For more complex stoichiometries or for higher accuracy, non-linear regression analysis of the binding isotherm is the preferred method.[18][19]

Protocol 4.6: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.[20]

  • Prepare a series of solutions with very low concentrations of the analyte and record their spectroscopic response (absorbance or fluorescence).

  • Plot the response versus the analyte concentration. This is the calibration curve.

  • Calculate the LOD using the formula: LOD = 3σ / k[13][21]

    • σ (sigma) is the standard deviation of the blank measurement (ligand solution with no analyte), measured multiple times (e.g., n=10).

    • k is the slope of the linear portion of the calibration curve at low concentrations.

Protocol 4.7: Selectivity and Interference Studies

This is a critical validation step to ensure the sensor responds selectively to the target analyte.[22]

  • Prepare a solution of the ligand and the target analyte at a concentration that gives a clear signal.

  • To this solution, add a significant excess (e.g., 10- to 100-fold) of a potentially interfering ion.

  • Record the spectroscopic signal.

  • Repeat this for a wide range of different ions.

  • A robust sensor will show a minimal change in its signal in the presence of interfering ions, demonstrating high selectivity.[23][24]

Data Presentation and Mechanistic Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison.

ParameterMethodTarget AnalyteResultUnits
Binding Stoichiometry (L:A) Job's PlotCu²⁺1:1-
Association Constant (Kₐ) Benesi-HildebrandCu²⁺2.5 x 10⁴M⁻¹
Limit of Detection (LOD) 3σ / k MethodCu²⁺1.2µM
Optimal Wavelength (λₘₐₓ) UV-Vis SpectroscopyCu²⁺420 (new band)nm
Response Time Kinetic ScanCu²⁺< 1minute
Proposed Signaling Mechanism

For a simple ligand like 2-(propylamino)acetamide, a common signaling mechanism upon binding a metal ion involves a change in the electronic properties of the system. For instance, coordination with a paramagnetic metal ion like Cu²⁺ can lead to fluorescence quenching. Alternatively, binding can induce a color change through ligand-to-metal charge transfer (LMCT).[5]

cluster_ligand Ligand cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Output L 2-(Propylamino)acetamide C [Cu(Ligand)]²⁺ Complex (Chelation) L->C A Metal Ion (e.g., Cu²⁺) A->C + S Measurable Change (Colorimetric or Fluorometric Response) C->S  Leads to

Caption: Proposed signaling mechanism via chelation and signal transduction.

Conclusion

2-(Propylamino)acetamide represents a highly accessible and versatile platform for the development of novel chemosensors. Its straightforward synthesis and the presence of effective N,O-donor atoms make it an excellent candidate for coordinating with a variety of analytes, particularly transition metal ions. By following the rigorous, self-validating protocols outlined in this guide—from synthesis and characterization to the detailed evaluation of binding affinity, stoichiometry, sensitivity, and selectivity—researchers can effectively harness this ligand to build and validate new sensing systems tailored to their specific analytical challenges.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chemosensors Derived from Diaminomaleonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for Chemosensors Derived from 4-amino-2,3,5-trimethylphenol.
  • Chemical Reviews. (2025, April 8). Selectivity in Chemiresistive Gas Sensors: Strategies and Challenges.
  • (n.d.). Determination of the binding constant.
  • BenchChem. (n.d.). Managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide.
  • Frontiers. (2025, September 8). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy).
  • PMC. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals.
  • The Royal Society of Chemistry. (2024). Supporting information Determination of the binding constant.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For A Bimodal Multianalyte Simple Molecule Chemosensor for Mg2+, Zn2+, and Co2+.
  • The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c.
  • ResearchGate. (n.d.). (a) UV−vis and (b) fluorescence titration experiment of 4 (8.6 μM) with....
  • PubMed. (2014, August 14). A highly selective colorimetric chemosensor for cobalt(II) ions based on a tripodal amide ligand.
  • ACS Publications. (2016, February 11). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry.
  • PMC. (n.d.). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements.
  • Semantic Scholar. (2023, August 7). Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Derivative.
  • ACS Omega. (2019, September 20). Efficient Optical and UV–Vis Chemosensor Based on Chromo Probes–Polymeric Nanocomposite Hybrid for Selective Recognition of Fluoride Ions.
  • (2018, December 17). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis.
  • Chemistry LibreTexts. (2022, May 5). 8.4: Data Analysis.
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  • Seoul National University of Science & Technology. (2015, November 1). Colorimetric cyanide chemosensor based on an amide-pyrene moiety: Experimental and theoretical studies.
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  • RSC Publishing. (2021, September 15). Selective and sensitive electrochemical sensors based on an ion imprinting polymer and graphene oxide for the detection of ultra-trace Cd(II) in biological samples.
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Application

Preparation of Prilocaine impurity analogs using propylamino acetamide

Application Note: Targeted Synthesis of the Prilocaine -Desmethyl Analog Subtitle: Protocol for the Preparation of -(2-methylphenyl)-2-(propylamino)acetamide using the Chloroacetyl Chloride Pathway Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of the Prilocaine


-Desmethyl Analog 
Subtitle: Protocol for the Preparation of 

-(2-methylphenyl)-2-(propylamino)acetamide using the Chloroacetyl Chloride Pathway

Introduction & Strategic Rationale

In the development of local anesthetics, impurity profiling is a critical requirement for regulatory compliance (ICH Q3A/Q3B). Prilocaine (


-(2-methylphenyl)-2-(propylamino)propanamide) is an amino-amide anesthetic derived from alanine. A specific process impurity arises when the 

-methyl group is absent, resulting in the propylamino acetamide analog, formally known as

-(2-methylphenyl)-2-(propylamino)acetamide
.

This analog typically forms via two mechanisms:

  • Contamination: Presence of chloroacetyl chloride in the 2-chloropropionyl chloride starting material.

  • Degradation: Oxidative decarboxylation (less common).

This Application Note provides a definitive protocol for synthesizing this specific impurity standard. By intentionally synthesizing the "propylamino acetamide" analog, analytical scientists can establish Relative Retention Times (RRT) and Response Factors (RF) to validate HPLC methods for Prilocaine API release.

Chemical Strategy & Mechanism

The synthesis follows a two-step "Inverse Prilocaine" pathway. Unlike Prilocaine, which uses a chiral alanine scaffold, this analog is achiral (glycine-derived).

  • Step 1: N-Acylation (The Scaffold Formation)

    • Reaction: Nucleophilic acyl substitution of o-toluidine with chloroacetyl chloride.

    • Objective: Create the electrophilic intermediate 2-chloro-

      
      -(2-methylphenyl)acetamide.
      
    • Critical Control: Temperature must be kept <5°C to prevent bis-acylation or polymerization.

  • Step 2: N-Alkylation (The Propylamino Introduction)

    • Reaction:

      
       nucleophilic substitution of the alkyl chloride by n-propylamine.
      
    • Objective: Install the propylamino tail to yield the final acetamide analog.

    • Critical Control: Use of excess amine to scavenge HCl and prevent the formation of tertiary amine dimers.

Experimental Protocols

Phase 1: Synthesis of Intermediate (2-Chloro- -(2-methylphenyl)acetamide)

Reagents:

  • o-Toluidine (CAS 95-53-4): 10.7 g (100 mmol) [Warning: Carcinogen ]

  • Chloroacetyl Chloride (CAS 79-04-9): 12.4 g (110 mmol)

  • Triethylamine (TEA): 11.1 g (110 mmol)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer.

  • Solubilization: Dissolve o-toluidine and TEA in 100 mL DCM. Cool the mixture to 0–5°C using an ice/salt bath.

  • Acylation: Dilute chloroacetyl chloride in 50 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash the organic layer successively with:

    • 1N HCl (2 x 50 mL) – Removes unreacted o-toluidine.

    • Saturated

      
       (2 x 50 mL) – Neutralizes acid.
      
    • Brine (50 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.

    • Expected Yield: 85–90%

    • Melting Point: 110–112°C

Phase 2: Synthesis of Target Analog ( -(2-methylphenyl)-2-(propylamino)acetamide)

Reagents:

  • Intermediate (from Phase 1): 9.18 g (50 mmol)

  • n-Propylamine: 14.8 g (250 mmol) [5 eq excess]

  • Potassium Iodide (KI): 0.5 g (Catalyst)

  • Toluene: 100 mL

Procedure:

  • Charging: Dissolve the chloro-intermediate in Toluene. Add KI and n-propylamine.

  • Substitution: Heat the mixture to reflux (approx. 110°C) for 6–8 hours.

    • Note: The excess propylamine acts as both nucleophile and base.

  • Monitoring: Check consumption of starting material by HPLC (C18 column, Acetonitrile/Buffer).

  • Workup: Cool to room temperature. Filter off the precipitated propylammonium chloride salt.

  • Concentration: Evaporate the filtrate to remove Toluene and excess propylamine.

  • Salt Formation (Optional for Stability): Dissolve residue in dry ether and bubble HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt.

  • Final Purification: Recrystallize the salt from Acetone/Ethanol.

Visualization of Workflow

SynthesisPath cluster_qc Analytical Validation start o-Toluidine (Starting Material) inter Intermediate: 2-Chloro-N-(2-methylphenyl)acetamide start->inter Step 1: Acylation (DCM, 0°C, TEA) reagent1 Chloroacetyl Chloride (Acylating Agent) reagent1->inter final Target Impurity: N-(2-methylphenyl)-2-(propylamino)acetamide inter->final Step 2: Amination (Toluene, Reflux, KI) reagent2 n-Propylamine (Nucleophile) reagent2->final hplc HPLC Confirmation (RRT vs Prilocaine) final->hplc nmr 1H NMR (Singlet @ 3.4 ppm vs Quartet) final->nmr

Figure 1: Synthetic pathway for the Prilocaine desmethyl (acetamide) analog.

Analytical Data & Validation

To distinguish the Propylamino Acetamide Analog from Prilocaine API , specific spectral markers must be identified.

FeaturePrilocaine API (Propanamide)Impurity Analog (Acetamide)
Molecular Formula


Molecular Weight 220.31 g/mol 206.29 g/mol

H NMR (

-proton)
Quartet (~3.2 ppm)Singlet (~3.4 ppm)
Methyl Group Doublet (Chain) + Singlet (Ring)Singlet (Ring) only
HPLC RRT 1.00~0.85 - 0.92 (Method Dependent)

Key Identification Logic: The disappearance of the methyl doublet (associated with the alanine moiety of Prilocaine) and the appearance of a singlet for the


 group in the acetamide linker is the definitive NMR confirmation.

Safety & Handling (E-E-A-T)

  • o-Toluidine: Classified as a Carcinogen (Category 1B) . All weighing and reactions must occur within a certified fume hood. Double-gloving (Nitrile) is mandatory.

  • Chloroacetyl Chloride: Highly lachrymatory and corrosive. Reacts violently with water.

  • Waste Disposal: Aqueous washes from Step 1 contain toluidine residues; dispose of as hazardous organic waste, not down the drain.

References

  • European Pharmacopoeia (Ph. Eur.) . Prilocaine Hydrochloride Monograph 1363. (Lists Impurity A and related substances).

  • Yusufov, M. S., & Abdushukurov, A. K. (2020).[1] Reactions of N-Chloroacetylation of Toluidine Isomers. Universum: Technical Sciences.[1] (Provides optimized conditions for the chloroacetylation of o-toluidine).

  • United States Pharmacopeia (USP) . Prilocaine USP Reference Standards. (Defines Related Compounds A and B for system suitability).

  • PubChem Database . Prilocaine Compound Summary. National Center for Biotechnology Information.

Sources

Method

Conditions for amide bond formation with 2-(Propylamino)acetamide

Application Note: Optimized Amide Bond Formation with 2-(Propylamino)acetamide Part 1: Executive Summary & Substrate Profile Abstract Coupling carboxylic acids to 2-(propylamino)acetamide (also known as -propylglycinamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Bond Formation with 2-(Propylamino)acetamide

Part 1: Executive Summary & Substrate Profile

Abstract Coupling carboxylic acids to 2-(propylamino)acetamide (also known as


-propylglycinamide) presents a unique set of synthetic challenges distinguishable from standard peptide coupling. This substrate features a secondary amine that is both sterically hindered by the propyl group and electronically deactivated by the adjacent acetamide carbonyl. This guide provides optimized protocols using HATU  and T3P®  (Propylphosphonic anhydride) to overcome reduced nucleophilicity while preserving the integrity of the primary amide moiety.

Chemical Profile: 2-(Propylamino)acetamide [1][2][3][4][5][6]

  • CAS: 85791-77-1 (Hydrochloride salt)[1][7]

  • Formula:

    
    
    
  • Molecular Weight: 116.16 g/mol (Free base)[1]

  • Structure:

    
    [1]
    
  • Key Properties:

    • Nucleophilicity: Moderate to Low.[1] The

      
      -carbonyl group lowers the 
      
      
      
      of the secondary amine (est.[1]
      
      
      ~7.8–8.[1]2) compared to a standard dialkylamine (
      
      
      ~11), reducing reactivity.[1]
    • Solubility: High polarity.[1] Soluble in water, DMF, DMSO, and MeOH.[1] Poor solubility in non-polar solvents (Hexanes, Et2O).[1]

    • Risk Factors: The primary amide (

      
      ) can undergo dehydration to a nitrile (
      
      
      
      ) under harsh conditions (e.g., high temp with excess
      
      
      or carbodiimides without additives).[1]

Part 2: Mechanistic Strategy & Reagent Selection

The coupling reaction requires an activated acylating agent capable of reacting with a secondary amine that is essentially "deactivated" by the electron-withdrawing effect of the neighboring amide.[1]

Decision Matrix for Coupling Conditions

FeatureHATU / DIPEA T3P / Pyridine Acid Chloride
Reactivity Highest. Ideal for hindered acids or deactivated amines.High. Excellent for preventing epimerization.[1][8]High. "Brute force" method.[1]
Atom Economy Low.[1] Generates large urea/HOAt byproducts.[1]High. Byproducts are water-soluble.[1][9]High. Generates HCl.
Side Reactions Low risk of nitrile formation.[1]Very low risk.[1]Risk of dehydration or hydrolysis if wet.[1]
Purification Requires chromatography (removes urea).[1]Aqueous workup often sufficient.[1]Distillation or chromatography.[1][4]
Recommendation Discovery/Small Scale (<1g) Process/Scale-Up (>1g) Cost-Sensitive/Simple Acids

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for: Discovery chemistry, precious carboxylic acids, and library synthesis.[1]

Materials:

  • Carboxylic Acid (

    
     equiv)[1]
    
  • 2-(Propylamino)acetamide HCl (

    
    
    
    
    equiv)[1]
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

    
    
    
    
    equiv)[1]
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    
    
    equiv)[1]
  • Solvent: Anhydrous DMF or DMAc (

    
    
    
    
    M concentration)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (

    
     mmol) in anhydrous DMF (
    
    
    
    mL).
  • Add DIPEA (

    
     mmol, 
    
    
    
    
    
    L). Stir for 2 minutes.
  • Add HATU (

    
     mmol, 
    
    
    
    mg). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange as the activated ester forms.[1]
  • Coupling: Add 2-(Propylamino)acetamide HCl (

    
     mmol, 
    
    
    
    mg).
    • Critical Step: If the amine salt is not soluble, sonicate briefly or add an additional

      
       equiv of DIPEA to ensure free-basing.[1]
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (mass

    
    ) and formation of product (
    
    
    
    ).[1]
  • Workup:

    • Dilute with EtOAc (

      
       mL).[1]
      
    • Wash with saturated

      
       (
      
      
      
      mL), water (
      
      
      mL), and brine (
      
      
      mL).[1]
    • Note: If the product is highly polar (water soluble), skip aqueous wash and evaporate DMF directly, then purify via Reverse Phase (C18) chromatography.[1]

Protocol B: Scalable & Green Coupling (T3P Method)

Recommended for: Scale-up (>5g), GMP workflows, and difficult purifications.[1]

Materials:

  • Carboxylic Acid (

    
     equiv)[1]
    
  • 2-(Propylamino)acetamide HCl (

    
     equiv)[1]
    
  • T3P (

    
    % w/w solution in EtOAc or DMF) (
    
    
    
    
    
    equiv)[1]
  • Base: Pyridine (

    
    
    
    
    equiv) or NMM (
    
    
    equiv)[1]
  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1]

Procedure:

  • Setup: Charge a reactor/flask with Carboxylic Acid (

    
     mmol), 2-(Propylamino)acetamide HCl  (
    
    
    
    mmol), and solvent (EtOAc,
    
    
    mL).
  • Base Addition: Add Pyridine (

    
     mmol, 
    
    
    
    mL). Cool the mixture to
    
    
    °C.
  • Reagent Addition: Dropwise add T3P solution (

    
     mmol) over 10 minutes.
    
    • Exotherm Control: Maintain internal temperature

      
      °C during addition.[1]
      
  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow after 12h, heat to

      
      
      
      
      °C. T3P is thermally stable.[1]
  • Workup (The "T3P Advantage"):

    • Add water (

      
       mL) to quench.[1] Stir for 15 mins.
      
    • Separate layers.[1] Wash organic layer with

      
      N HCl (
      
      
      
      mL) to remove pyridine and residual amine.[1]
    • Wash with

      
      % 
      
      
      
      to remove residual T3P byproducts (water-soluble phosphonates) and unreacted acid.[1]
    • Dry over

      
       and concentrate.
      

Part 4: Visualization & Logic

Figure 1: Reaction Workflow & Decision Tree Caption: Logical flow for selecting the optimal coupling strategy based on scale and substrate complexity.

AmideCoupling Start Target: Amide Bond Formation Substrate: 2-(Propylamino)acetamide CheckScale Check Reaction Scale Start->CheckScale SmallScale Small Scale / Discovery (< 100 mg) CheckScale->SmallScale Discovery LargeScale Large Scale / Process (> 1 g) CheckScale->LargeScale Process CheckAcid Is Carboxylic Acid Sterically Hindered? SmallScale->CheckAcid T3P Protocol B: T3P / Pyridine (Easy Workup) LargeScale->T3P Preferred AcidCl Protocol C: Acid Chloride (Low Cost) LargeScale->AcidCl Cost Critical HATU Protocol A: HATU / DIPEA (High Reactivity) CheckAcid->HATU Yes (Hindered) CheckAcid->HATU No (Standard) Purify Final Product HATU->Purify Chromatography Purify2 Final Product T3P->Purify2 Aqueous Wash

Part 5: Troubleshooting & Critical Parameters

1. Low Conversion:

  • Cause: Steric clash between the

    
    -propyl group and the incoming acyl group.[1]
    
  • Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) additives or use HATU instead of HBTU. The nitrogen in the pyridine ring of HATU/HOAt provides a "neighboring group effect" that accelerates the reaction by ~10x compared to HOBt.[1]

2. Product Solubility Issues:

  • Observation: Product does not extract into EtOAc/DCM.

  • Cause: The amide product contains two amide bonds and is highly polar.[1]

  • Solution: Use n-Butanol or 2-MeTHF for extraction. Alternatively, evaporate the reaction solvent and purify directly using C18 Reverse Phase Flash Chromatography (Water/Acetonitrile gradient).[1]

3. Side Reaction: Nitrile Formation:

  • Observation: Loss of 18 mass units (

    
    ) in LCMS.[1]
    
  • Mechanism: Dehydration of the primary amide (

    
    ).[1]
    
  • Prevention: Avoid large excesses of carbodiimides (DCC/EDC) without HOBt.[1] Avoid heating above

    
    °C. T3P and HATU are generally safe from this side reaction at RT.[1]
    

References

  • Dunetz, J. R., et al. (2011).[1][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][10][11][12][13] Tetrahedron. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Secondary Amine Hydrochlorides

Case ID: #SEC-AMINE-TAILING Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Asymmetry Factor > 1.5 for Compounds Executive Summary Secondary amine hydrochlorides are among the most n...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SEC-AMINE-TAILING Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Asymmetry Factor > 1.5 for


 Compounds

Executive Summary

Secondary amine hydrochlorides are among the most notoriously difficult analytes in Reversed-Phase Liquid Chromatography (RPLC). When dissolved, the hydrochloride salt dissociates, leaving a positively charged secondary ammonium ion (


). This cation interacts with residual silanol groups (

) on the silica support, causing a "drag" effect known as peak tailing.[1][2]

This guide provides a tiered troubleshooting approach, moving from chemical modifications (mobile phase) to hardware solutions (column selection).

Module 1: Diagnosis & Mechanism

Q: Why do my secondary amines tail while neutral compounds look perfect?

A: You are likely experiencing Silanol Overload . Standard silica supports have a surface


 ranging from 3.5 to 4.5. At typical HPLC pH (pH 3–7), a fraction of these silanols are deprotonated (

). Your secondary amine (

) is fully protonated (

).

The result is a mixed-mode retention mechanism:

  • Hydrophobic Interaction (Desired): Partitioning into the C18 phase.

  • Cation Exchange (Undesired): Electrostatic attraction to the silica surface.

Because the population of silanols is heterogeneous (isolated vs. vicinal) and limited, these sites overload easily, resulting in a kinetic lag that manifests as a tail.

Visualization: The Silanol Trap

The following diagram illustrates the competing interactions causing the tailing.

SilanolMechanism Analyte Secondary Amine (R2-NH2+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Partitioning (Gaussian Peak) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Drag (Tailing) MobilePhase Mobile Phase (Solvent) MobilePhase->Analyte Solvation

Figure 1: The "Dual-Retention" mechanism. The solid green line represents the desired interaction; the dashed red line represents the unwanted secondary interaction causing tailing.

Module 2: The Mobile Phase Toolkit (Chemical Solutions)

Q: Can I fix this without buying a new column?

A: Yes. You can suppress the secondary interactions using pH control or additives.[3][4][5]

Strategy A: The Low pH Suppression (pH < 3.0)

By lowering the pH below the silanol


 (typically < 3.0), you force the equilibrium 

. Neutral silanols do not interact ionically with the amine.
  • Protocol: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .

  • Warning: Ensure your column is stable at low pH (steric protection or bulky ligands required).

Strategy B: The "Sacrificial Base" (Triethylamine)

Triethylamine (TEA) acts as a competitive blocker.[6] It is a small, tertiary amine that saturates the active silanol sites, preventing your bulky drug molecule from binding.

  • Protocol: Add 5–10 mM TEA to the aqueous buffer. Adjust pH to ~3.0 with Phosphoric Acid.

  • Critical Note: TEA suppresses ionization in LC-MS. Do not use TEA for Mass Spectrometry.

Strategy C: The High pH Switch (pH > 10.0)

At high pH, the secondary amine is deprotonated (


). The neutral amine does not interact with silanols.
  • Protocol: Use 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide .

  • Requirement: You MUST use a Hybrid (e.g., Waters BEH) or Polymer column. Standard silica dissolves at pH > 8.0.[7]

Comparison of Mobile Phase Additives
AdditiveMechanismMS Compatible?Risk Factor
TFA (0.05-0.1%) Ion-pairing + pH suppressionNo (Signal Suppression)High retention shift
Formic Acid (0.1%) pH suppression (Weak)Yes May not cure severe tailing
Triethylamine (TEA) Silanol BlockerNo "Memory effect" on column
Chaotropes (

)
Disrupts solvation shellNo Corrosive/Salt precipitation

Module 3: The Stationary Phase (Hardware Solutions)

Q: My mobile phase is optimized, but peaks still tail. What column should I use?

A: You need a column with "End-capping" or "Hybrid Particle" technology.[6]

  • End-Capping: Manufacturers react residual silanols with small reagents (e.g., trimethylchlorosilane) to "cap" them. Look for columns labeled "Base Deactivated" or "End-capped."[2]

  • Embedded Polar Groups (EPG): These columns have a polar group inside the alkyl chain that creates a "water shield" over the silica surface, preventing the amine from reaching the silanols.

  • Charged Surface Hybrids (CSH): These particles have a slight positive charge on the surface, which electrostatically repels the positively charged amine, sharpening the peak.

Module 4: Systemic Factors

Q: Does temperature affect tailing?

A: Yes. Increase the column temperature to 40°C – 60°C.

  • Why? Basic compounds often suffer from slow mass transfer kinetics. Higher temperature increases diffusivity, speeding up the adsorption/desorption equilibrium and sharpening the tail.

Q: Could it be the system plumbing?

A: Extra-column volume causes band broadening, which looks like tailing.

  • Test: Replace the column with a union connector. If the peak is still wide/tailing, the issue is your tubing (too wide ID) or detector cell (too large volume), not the chemistry.

Troubleshooting Logic Tree

Follow this decision matrix to resolve your tailing issue systematically.

TroubleshootingTree Start Problem: Tailing Amine Peak CheckMS Is detection MS or UV? Start->CheckMS MS MS Detection CheckMS->MS UV UV Detection CheckMS->UV Step1MS Use High pH (pH 10) (Requires Hybrid Column) MS->Step1MS Preferred Step2MS Use Formic Acid + High Temp (60°C) MS->Step2MS Alternative Step1UV Add 0.1% TFA (Ion Pairing) UV->Step1UV Fast Fix Step2UV Add 10mM TEA (Silanol Blocker) UV->Step2UV Robust Fix

Figure 2: Decision tree for selecting the correct troubleshooting path based on detection method.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and zwitterionic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Link

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[7] Agilent Technical Overview. Link

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of Free Base 2-(Propylamino)acetamide

Welcome to the technical support guide for the efficient extraction of 2-(Propylamino)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the efficient extraction of 2-(Propylamino)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their purification workflows. Here, we address common questions and troubleshooting scenarios encountered during the liquid-liquid extraction of this secondary amine, with a core focus on pH manipulation for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter when extracting 2-(Propylamino)acetamide?

The chemical structure of 2-(Propylamino)acetamide contains a secondary amine group, which is basic. This amine group can exist in two forms depending on the pH of the aqueous solution:

  • Protonated (Conjugate Acid) Form: At acidic pH (low pH), the amine group accepts a proton (H⁺) to become a positively charged ammonium salt (R₂NH₂⁺). This ionic form is highly soluble in water and virtually insoluble in most common organic solvents.

  • Free Base (Neutral) Form: At alkaline pH (high pH), the amine group is deprotonated and exists in its neutral, un-ionized form (R₂NH). This form is significantly less soluble in water and preferentially soluble in organic solvents.[1][2]

This pH-dependent solubility is the cornerstone of the extraction strategy.[2] By manipulating the pH, you can control which phase the compound dissolves in, allowing for effective separation from other components in your mixture.

To extract the free base into an organic solvent, you must raise the pH of the aqueous solution to ensure the compound is in its neutral, organic-soluble form.

Q2: What is pKa, and how does it guide the choice of pH for extraction?

pKa is a measure of the acidity of a conjugate acid. For an amine, we are interested in the pKa of its protonated (ammonium) form (R₂NH₂⁺). This value corresponds to the pH at which 50% of the amine is in the protonated form and 50% is in the neutral free base form.[3][4][5]

The relationship between pH, pKa, and the ratio of the two forms is described by the Henderson-Hasselbalch equation .[3][4][6] This principle is fundamental to optimizing your extraction.

A widely accepted guideline in extraction is the "2 pH unit rule" . To ensure that the vast majority (>99%) of your amine is in the desired neutral form for extraction into an organic solvent, you should adjust the pH of the aqueous solution to be at least 2 units higher than the pKa of the amine.[7][8]

While the exact experimental pKa of 2-(Propylamino)acetamide is not readily published, typical secondary alkylamines have pKa values in the range of 10.5-11.0. Therefore, a starting point for pH optimization would be in the range of 12.5-13.0.

G cluster_equilibrium Acid-Base Equilibrium of 2-(Propylamino)acetamide cluster_phases Phase Partitioning Protonated Protonated Form (Water-Soluble) CCNH₂⁺CH₂CONH₂ Aqueous Aqueous Phase Protonated->Aqueous High Solubility FreeBase Free Base Form (Organic-Soluble) CCNHCH₂CONH₂ Organic Organic Phase FreeBase->Organic High Solubility

Q3: How do I select an appropriate organic solvent for the extraction?

The ideal solvent should meet several criteria:

  • Immiscibility with Water: It must not mix with the aqueous phase to ensure clean layer separation.

  • High Solvency for the Free Base: It should readily dissolve the neutral 2-(Propylamino)acetamide.

  • Low Solvency for Impurities: It should, ideally, not dissolve other components you wish to remove.

  • Volatility: A lower boiling point simplifies removal of the solvent after extraction to isolate the product.

  • Density: A significant density difference from water (either higher or lower) makes the separation of layers easier to visualize and perform.

Commonly used solvents for amine extraction include:

  • Diethyl Ether: Good solvency, volatile. (Less dense than water)

  • Dichloromethane (DCM): Good solvency, but denser than water.

  • Ethyl Acetate: Good solvency, less volatile than ether. (Less dense than water)

  • Toluene: Effective for less polar amines. (Less dense than water)

The choice depends on the specific impurities in your mixture and the scale of your experiment. For 2-(Propylamino)acetamide, which has both polar (amide) and non-polar (propyl) characteristics, solvents like ethyl acetate or dichloromethane are excellent starting points.

Q4: Can the amide group in 2-(Propylamino)acetamide be affected by the pH adjustment?

The amide group is generally stable under the basic conditions used for this extraction. While amides can be hydrolyzed to a carboxylic acid and an amine, this typically requires harsh conditions (e.g., prolonged heating with strong acid or base). For a standard room-temperature liquid-liquid extraction, hydrolysis of the amide is not a significant concern. The primary focus remains on the deprotonation of the secondary amine.

Troubleshooting Guide

Q1: My extraction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a common issue that can often be traced back to pH control or procedural steps.

Potential Cause Explanation & Solution
Insufficiently High pH The most common cause. If the pH is not sufficiently above the pKa (ideally ≥ 2 units), a significant portion of the amine remains in its protonated, water-soluble form and will not partition into the organic layer. Solution: Use a calibrated pH meter to confirm the aqueous phase has reached the target pH (e.g., pH 12.5-13). Add your base (e.g., 1M NaOH) dropwise until the pH is stable.
Insufficient Mixing The transfer of the analyte from the aqueous to the organic phase is a surface area-dependent process. Inadequate mixing leads to poor extraction efficiency. Solution: After adding the organic solvent, shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup, especially when using volatile solvents like diethyl ether.
Not Enough Organic Solvent Using too little organic solvent can lead to a saturated solution, preventing further extraction from the aqueous phase. Solution: Follow a general rule of thumb of using a volume of organic solvent that is between one-third to one-half the volume of the aqueous phase for each extraction step.
Performing Only One Extraction A single extraction rarely removes all of the product. The compound partitions between the two phases according to its distribution coefficient. Solution: Perform multiple extractions (e.g., 3 times) with fresh portions of the organic solvent. Combine the organic extracts to maximize yield.[1]
Premature Product Precipitation If the concentration of the free base is very high, it may have limited solubility in the chosen organic solvent, or it might precipitate if the pH is not uniformly high. Solution: Ensure thorough mixing during pH adjustment. If solubility in the primary solvent is an issue, consider using a different or larger volume of organic solvent.
Q2: I'm seeing a thick, stable emulsion at the interface between the layers. How do I resolve this?

Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or by overly vigorous shaking.[8]

Strategies to Break an Emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the ionic strength and polarity of the aqueous phase, which can force the separation of the layers.

  • Gentle Swirling: Gently swirl the funnel in a circular motion. This can help the dispersed droplets coalesce without re-forming the emulsion.

  • Filtration: In stubborn cases, you can drain the entire mixture and pass it through a pad of celite or glass wool in a filter funnel. This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.

To prevent emulsions, try a gentler inversion/swirling motion for mixing instead of aggressive shaking.

Q3: My final product is impure. How can I improve its purity?

Impurities can be either acidic, basic, or neutral compounds that are co-extracted. A multi-step extraction can resolve this.

Workflow for Improved Purity:

  • Initial Acid Wash (Removes Basic Impurities): Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Wash this organic solution with a dilute acid (e.g., 1M HCl). Your 2-(Propylamino)acetamide will become protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Discard the organic layer.

  • Basify and Extract (Isolates Your Product): Take the acidic aqueous layer from step 1, which now contains your protonated product. Adjust the pH to >12 with a strong base (e.g., NaOH). Now, extract this basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate). Your product, now in its free base form, will move into the organic layer, leaving behind any acidic impurities in the aqueous phase.

  • Final Wash and Dry: Wash the final organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) before evaporating the solvent.

G start Crude Mixture in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: Neutral Impurities (Discard) separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Product & Acidic Impurities separate1->aqueous1 Aqueous basify Adjust pH to >12 with NaOH (aq) aqueous1->basify extract Extract with Fresh Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Acidic Impurities (Discard) separate2->aqueous2 Aqueous organic2 Organic Layer: Pure Free Base Product separate2->organic2 Organic end Dry and Evaporate Solvent organic2->end

Experimental Protocol: Determining Optimal pH for Extraction

This protocol outlines a small-scale experiment to identify the optimal pH for maximizing the extraction of 2-(Propylamino)acetamide.

Materials:

  • Crude 2-(Propylamino)acetamide solution in water (known concentration)

  • Selected organic solvent (e.g., ethyl acetate)

  • 1M Sodium Hydroxide (NaOH) and 1M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Separatory funnels or vials for extraction

  • Analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectroscopy)

Procedure:

  • Prepare Samples: Aliquot equal volumes of the aqueous stock solution of your compound into several labeled vials (e.g., 5 mL each).

  • Adjust pH: Adjust the pH of each vial to a different value. Create a range of pH points, for example: 9.0, 10.0, 11.0, 12.0, 12.5, and 13.0. Use 1M HCl and 1M NaOH, adding dropwise while monitoring with the pH meter.

  • Perform Extraction: Add an equal volume of your chosen organic solvent (e.g., 5 mL of ethyl acetate) to each vial. Cap securely and mix thoroughly for 2 minutes.

  • Separate Phases: Allow the layers to fully separate. If necessary, centrifuge the vials to speed up the process.

  • Analyze Organic Phase: Carefully remove a sample from the upper organic layer of each vial. Analyze these samples using your chosen quantitative method to determine the concentration of 2-(Propylamino)acetamide.

  • Analyze Data: Plot the measured concentration (or extraction efficiency %) in the organic phase against the pH of the aqueous phase. The optimal pH will correspond to the point on the graph where the concentration reaches its maximum and plateaus.

This empirical data will provide the ideal pH for your specific conditions, accounting for any matrix effects from your sample.

References

  • Fiveable. (n.d.). Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Retrieved February 15, 2026, from [Link]

  • Power, L., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. White Rose Research Online. Retrieved February 15, 2026, from [Link]

  • Power, L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 15, 2026, from [Link]

  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved February 15, 2026, from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved February 15, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 15, 2026, from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 15, 2026, from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved February 15, 2026, from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 15, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved February 15, 2026, from [Link]

  • Solubility of Things. (n.d.). Acetamide. Retrieved February 15, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(propylamino)acetamide hydrochloride. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Acetamide, 2-(propylamino)-N-(alpha,alpha,p-trimethylbenzyl)-. Retrieved February 15, 2026, from [Link]

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Sources

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